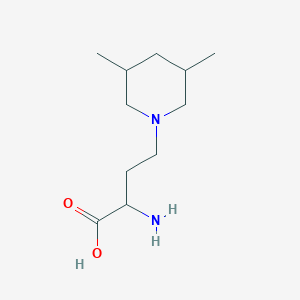
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with a suitable amino acid precursor under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions.
Medicine: It serves as a model compound for drug development and pharmacological studies.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid can be compared with other similar compounds such as:
This compound derivatives: These compounds have slight modifications in their structure, leading to different properties and applications.
Other piperidine derivatives: Compounds like 3,5-dimethylpiperidine share structural similarities but differ in their functional groups and reactivity.
This compound’s uniqueness lies in its specific structure, which allows for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(2)7-13(6-8)4-3-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15) |
Clé InChI |
YQLXXAIHZDGVKU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)CCC(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






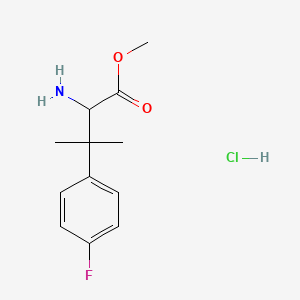
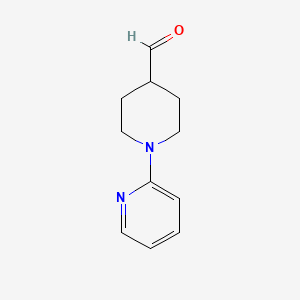
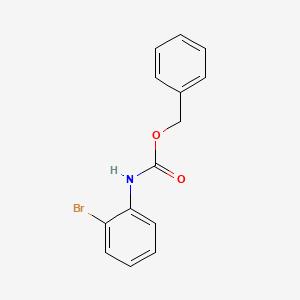
![2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13494530.png)
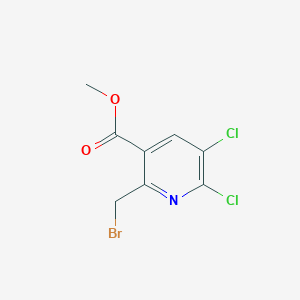
![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
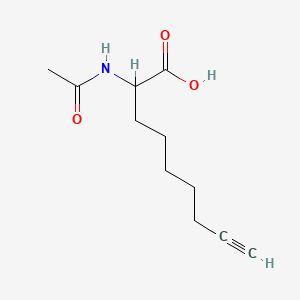

![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
